molecular formula C10H6N2O6 B098929 (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid CAS No. 15784-35-7

(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Cat. No.: B098929
CAS No.: 15784-35-7
M. Wt: 250.16 g/mol
InChI Key: VEVGTTUIMHJYSO-UHFFFAOYSA-N
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Description

(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H6N2O6 and its molecular weight is 250.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gel Formation and Reaction Paths

Research has explored the reaction paths and gel-formation capabilities of compounds similar to (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid. For instance, a study demonstrated that the condensation of 1,8-naphthalic anhydride with certain amines in different solvents leads to various imide derivatives, including those related to this compound, which can form gels in mixed solvents. This property is significant for applications in materials science, especially in the development of new gel materials for various industrial and research purposes (Singh & Baruah, 2008).

Electrochemical Sensors

Another area of application involves the development of electrochemical sensors. For example, a polymer derived from a closely related compound was utilized to create an electrochemical DNA hybridization sensor. This sensor could differentiate between single and double-stranded DNA, showcasing potential for applications in biosensors and medical diagnostics (Cha et al., 2003).

Coordination Chemistry

The compound has also been investigated in the field of coordination chemistry. A study on the formation of complexes with Sr(II), Cr(II), and Al(III) using ligands derived from this compound revealed insights into their stability constants. These findings are of interest for specialists in coordination chemistry, highlighting the compound's role in forming complexes with various metals, which could have implications for catalysis, environmental remediation, and materials science (Tekade et al., 2018).

Molecular Structure Studies

Additionally, the comparison of crystal structures of similar compounds has been utilized to understand molecular interactions better. Such studies contribute to the broader knowledge of crystal engineering and could inform the design of new materials with tailored properties (Karmakar & Baruah, 2008).

Ultrasonic Studies on Molecular Interactions

Ultrasonic studies have been conducted on similar compounds to understand molecular interactions in various solvents. These studies provide valuable insights into solute-solvent interactions, which are crucial for drug delivery systems, solubility enhancement techniques, and the development of novel solvents and solvent systems (Tekade et al., 2018).

Properties

IUPAC Name

2-(4-nitro-1,3-dioxoisoindol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O6/c13-7(14)4-11-9(15)5-2-1-3-6(12(17)18)8(5)10(11)16/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVGTTUIMHJYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935811
Record name (4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15784-35-7
Record name NSC117422
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-nitrophthalic anhydride (0.5 g, 0.0026 mol) and glycine (0.19 g, 0.0026 mol) were refluxed as above overnight. The clear solution was concentrated under vacuum with a rotary evaporator and the crude material triturated with hot 1,4-dioxane. Undissolved material was filtered through a Buchner funnel and washed twice with 1 ml hot 1,4-dioxane. The filtrate was diluted with water. A white solid appeared which was filtered through a Buchner and washed three times with 3–5 ml water. The product was dried in air for a short time and then in vacuo for 48–72 hours to afford 0.52 g (81%) 120 as off white crystals: mp=200–202° C.; Rf 0.73 (A): Rf 0.77 (C): Rf 0.23 (D): IR (cm−1): 2800–3200 (OH), 3096 (C═CH), 2652 (C—H), 1779 (C═O), 1724 (C═O), 1690 (C═O), 1648 (C═C), 1544 (N═O), 1470 (C═C), 1448 (C═C), 1412 (C—O), 1368 (N═O), 1260 (C—O), 722 (C═CH); MS m/z (rel intensity) 250 (15), 249 (100), 205 (89).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Yield
81%

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